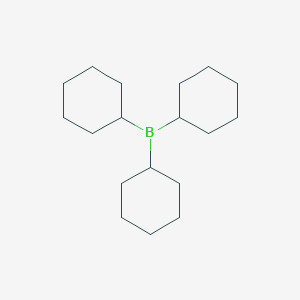

Tricyclohexylborane

Descripción general

Descripción

Tricyclohexylborane is an organoboron compound with the molecular formula C₁₈H₃₃B. It is a trialkylborane, where three cyclohexyl groups are bonded to a boron atom. This compound is known for its significant role in organic synthesis, particularly in hydroboration reactions, where it adds across carbon-carbon double bonds to form organoboranes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tricyclohexylborane is typically synthesized through the hydroboration of cyclohexene with borane (BH₃). The reaction proceeds as follows: [ \text{3 C₆H₁₀ + BH₃ → B(C₆H₁₁)₃} ] This reaction is carried out in an inert solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent the hydrolysis of borane. The reaction is exothermic and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of cyclohexene to a borane solution under controlled conditions to ensure complete conversion and high yield. The product is then purified through distillation or crystallization.

Análisis De Reacciones Químicas

Hydroboration Reactions

Tricyclohexylborane participates in hydroboration, where boron adds across carbon-carbon double bonds. Key features include:

-

Anti-Markovnikov Selectivity : Like other trialkylboranes, it follows anti-Markovnikov addition due to boron’s electrophilic character .

-

Steric Effects : The bulky cyclohexyl groups hinder reactivity with sterically crowded alkenes, favoring substrates with accessible π-bonds .

-

Stepwise Addition : Each BH₃ equivalent adds sequentially, forming mono-, di-, and tri-alkylboranes. For this compound, full conversion requires excess alkene12.

Example Reaction :

Oxidation to Alcohols

This compound undergoes oxidation to yield alcohols via hydroboration-oxidation:

-

Conditions : Treatment with hydrogen peroxide (H₂O₂) and aqueous NaOH .

-

Stereospecificity : The reaction retains the stereochemistry of the hydroboration step, producing syn-diols from cyclic intermediates12.

-

Yield : Oxidation efficiency depends on steric accessibility; bulky substrates may require prolonged reaction times .

Reaction Pathway :

Carbonylation and Homologation

This compound reacts with carbon monoxide (CO) to form homologated products:

-

Mechanism : CO inserts into the B–C bond, followed by alkyl migration to the carbonyl carbon .

-

Products : Primary alcohols after reduction (e.g., with NaBH₄) .

Example :

Lewis Acid Catalysis

While less acidic than tris(pentafluorophenyl)borane (BCF), this compound can act as a Lewis acid in:

-

Hydrosilylation : Activates Si–H bonds for reduction of carbonyls .

-

Polymerization : Initiates cationic polymerization of alkenes, though steric bulk limits efficiency compared to BCF .

Comparative Activity :

| Property | This compound | BCF |

|---|---|---|

| Lewis Acidity (Gutmann) | Low | High |

| Steric Bulk | High | Moderate |

| Catalytic Applications | Limited by steric hindrance | Broad (e.g., FLP chemistry) |

Transmetallation and Cross-Coupling

This compound transfers cyclohexyl groups in transmetallation reactions:

-

Grignard Exchange : Reacts with Grignard reagents (RMgX) to form mixed alkylboranes .

-

Suzuki-Miyaura : Limited utility due to slow transmetallation kinetics with aryl halides .

Limitation : Bulky cyclohexyl groups reduce compatibility with catalytic systems optimized for smaller boranes .

Stability and Decomposition

Aplicaciones Científicas De Investigación

Hydroboration Reactions

Hydroboration of Alkenes and Alkynes

TCHB is used extensively in hydroboration reactions, where it reacts with alkenes and alkynes to form organoboranes. This process enables the regioselective functionalization of olefins, leading to the formation of alcohols after oxidation. The hydroboration reaction is crucial for synthesizing various organic compounds due to its mild conditions and high selectivity .

Case Study: Hydroboration of Cyclic Dienes

A systematic study demonstrated the hydroboration of 1,3-cyclohexadiene using TCHB, leading to the formation of new boron-containing polymeric materials. The reaction conditions favored dihydroboration, resulting in a polymeric network stabilized by B–H–B bridges. Solid-state NMR analysis confirmed the presence of tricyclohexylborane within these materials, indicating its potential as a moisture scavenger .

Synthesis of Boron-Containing Materials

Polymeric Boron Compounds

TCHB has been utilized in synthesizing tunable boron-containing hydrocarbon polymeric materials through a cascade hydroboration process. These materials exhibit unique properties that can be tailored for specific applications, such as instant moisture absorption and enhanced mechanical properties .

| Material Type | Synthesis Method | Key Properties |

|---|---|---|

| Polymeric Boron Compounds | Hydroboration Cascade | Moisture scavenging, tunable mechanical properties |

| Organoboranes | Hydroboration of Alkenes | High regioselectivity, mild reaction conditions |

Catalytic Applications

Frustrated Lewis Pair (FLP) Systems

TCHB has been explored in FLP systems, where it acts as a Lewis acid in combination with Lewis bases to activate small molecules such as hydrogen. This application is particularly relevant in hydrogenation reactions and the activation of inert bonds, showcasing TCHB's versatility in catalysis .

Reactions with Carbon Dioxide

Carbon Dioxide Activation

Recent studies have investigated the reaction of TCHB with carbon dioxide in diglyme, leading to the formation of cyclic glycol esters. This reaction highlights TCHB's potential role in CO2 utilization strategies and carbon capture technologies .

Metallation Reactions

Metallation with Transition Metals

TCHB can participate in metallation reactions, where it reacts with transition metal complexes to form organometallic species. These reactions are vital for developing new catalysts and materials with enhanced functionalities .

Mecanismo De Acción

The mechanism of action of tricyclohexylborane in hydroboration involves the addition of the boron-hydrogen bond across the carbon-carbon double bond of an alkene. This reaction occurs in a concerted manner, where the boron atom attaches to the less substituted carbon, and the hydrogen atom attaches to the more substituted carbon. This results in syn addition, where both the boron and hydrogen atoms add to the same side of the double bond.

Comparación Con Compuestos Similares

Triethylborane (C₆H₁₅B): Used in hydroboration and as a catalyst in polymerization reactions.

Triphenylborane (C₁₈H₁₅B): Employed in organic synthesis and as a Lewis acid catalyst.

Tricyclohexylborane stands out due to its larger cyclohexyl groups, which provide greater steric hindrance and can lead to different reaction outcomes compared to its smaller counterparts.

Propiedades

IUPAC Name |

tricyclohexylborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33B/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXLNIDKIYXLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCCC1)(C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.